molecular formula C11H15NO B14432744 (4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile CAS No. 80050-27-7

(4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile

Cat. No.: B14432744
CAS No.: 80050-27-7
M. Wt: 177.24 g/mol
InChI Key: PBRCJNRGXMKTPJ-UHFFFAOYSA-N
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Description

(4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a nitrile group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of a suitable cyclohexene derivative with a methoxy and methyl group in the presence of a nitrile source. The reaction conditions typically include the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy and methyl groups can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene derivatives with different substituents, such as:

  • 4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile
  • 4-Hydroxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile

Uniqueness

The uniqueness of (4-Methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

80050-27-7

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(4-methoxy-6-methyl-2-methylidenecyclohex-3-en-1-yl)acetonitrile

InChI

InChI=1S/C11H15NO/c1-8-6-10(13-3)7-9(2)11(8)4-5-12/h6,9,11H,1,4,7H2,2-3H3

InChI Key

PBRCJNRGXMKTPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=C)C1CC#N)OC

Origin of Product

United States

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